Phortress

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

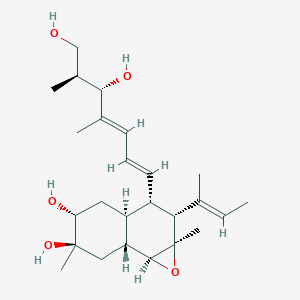

Phortress is a novel, potent, and selective experimental antitumor agent. It belongs to the class of 2-arylbenzothiazoles and is known for its unique mechanism of action, which involves the induction of cytochrome P450 1A1-catalyzed biotransformation. This process generates electrophilic species that covalently bind to DNA, causing lethal damage to sensitive tumor cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phortress is synthesized through a series of chemical reactions involving the condensation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) with Boc-protected L-lysine in the presence of carbodiimide in methylene chloride. This reaction forms a peptide bond, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, scaling up the quantities of reagents, and ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Phortress undergoes several types of chemical reactions, primarily driven by its interaction with cytochrome P450 1A1. The key reactions include:

Oxidation: Catalyzed by cytochrome P450 1A1, leading to the formation of electrophilic species.

DNA Adduct Formation: The electrophilic species generated from oxidation covalently bind to DNA, causing strand breaks and cell death.

Common reagents and conditions used in these reactions include cytochrome P450 1A1, molecular oxygen, and the cellular environment of sensitive tumor cells. The major products formed from these reactions are DNA adducts and damaged DNA strands .

Applications De Recherche Scientifique

Phortress has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Phortress exerts its effects through a multi-step mechanism:

Selective Uptake: this compound is selectively taken up by sensitive tumor cells.

Aryl Hydrocarbon Receptor Binding: It binds to the aryl hydrocarbon receptor, leading to its translocation into the nucleus.

Cytochrome P450 1A1 Induction: The binding induces the transcription of cytochrome P450 1A1.

Biotransformation: Cytochrome P450 1A1 catalyzes the biotransformation of this compound into electrophilic species.

DNA Adduct Formation: The electrophilic species covalently bind to DNA, causing strand breaks and cell death

Comparaison Avec Des Composés Similaires

Phortress is part of the 2-arylbenzothiazole class of compounds, which includes several other antitumor agents. Similar compounds include:

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203): The parent compound of this compound, known for its potent antitumor activity.

5-Fluoro-2-(4-aminophenyl)benzothiazole (5F 203): A fluorinated analogue of DF 203, which also exhibits selective cytotoxicity against certain cancer cell lines.

PMX 610: Another fluorine-containing 2-arylbenzothiazole with antiproliferative properties.

This compound is unique due to its lysylamide prodrug form, which enhances its selective uptake and activation in tumor cells, leading to its potent antitumor effects .

Propriétés

IUPAC Name |

2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMNTOCJVVFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)

![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)

![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)